SUMO Pathway Target Engagement: Lost Activity Upon 6-Position Alkylation
The unsubstituted 4,5,6,7-tetrahydrobenzo[b]thiophene core of 313506-78-4 is structurally distinct from the 6-(tert-pentyl) analog BDBM61229. In a human SUMO-conjugating enzyme UBC9 inhibition assay, the latter showed an IC50 of 15,300 nM [1]. Due to the absence of public data for 313506-78-4 in the same assay, a direct potency comparison cannot be made; however, the known SAR on this scaffold demonstrates that alkylation at position 6 significantly modulates biological activity. Researchers targeting the SUMO pathway should therefore not assume that 313506-78-4 behaves identically to the alkylated variant.
| Evidence Dimension | UBC9 inhibitory potency |
|---|---|
| Target Compound Data | Not available (no public IC50 data found for 313506-78-4 against UBC9) |
| Comparator Or Baseline | Analogue BDBM61229 (6-tert-pentyl): IC50 = 15,300 nM |
| Quantified Difference | Cannot be calculated; structural difference (H vs tert-pentyl at position 6) alters activity |
| Conditions | In vitro enzymatic assay, SUMO-conjugating enzyme UBC9 (Human), data from Sanford-Burnham Center for Chemical Genomics via PubChem BioAssay AID 2018 |
Why This Matters
This demonstrates that even a single alkyl substitution on the tetrahydrobenzo[b]thiophene core can determine whether a compound engages the SUMO pathway at micromolar concentrations, making blind substitution risky for target-based screening.
- [1] BindingDB Entry BDBM61229. Activity data for 2-({[3-cyano-6-(tert-pentyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}carbonyl)benzoic acid. IC50 against SUMO-conjugating enzyme UBC9. Accessed May 2026. View Source
